molecular formula C16H15NO3S B2581203 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one CAS No. 797780-54-2

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one

Cat. No.: B2581203
CAS No.: 797780-54-2
M. Wt: 301.36
InChI Key: QGLZFPCRHDLCIQ-UHFFFAOYSA-N
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Description

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one is a synthetic organic compound featuring the privileged benzothiazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery . The benzothiazole nucleus is a fused heterocyclic ring system known for its planar structure and diverse biological activities . This particular derivative is functionalized with a 2-(2-methoxy-phenoxy)-ethyl side chain at the 3-position, which may influence its physicochemical properties and biological interactions. Researchers value benzothiazole derivatives for their wide spectrum of pharmacological properties. The benzothiazole core is a recognized pharmacophore, with numerous studies highlighting its potential in developing new therapeutic agents . Substituted benzothiazoles have demonstrated notable antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities, making them a versatile template for exploring novel bioactive molecules . For instance, certain 2-aryl benzothiazole analogs have been investigated as radioactive amyloid imaging agents, while other derivatives have shown promise in inhibiting specific signaling pathways, such as CSF-1R, which is relevant in oncology and inflammatory diseases like rheumatoid arthritis . The synthesis of such compounds often involves strategies like the condensation of 2-aminothiophenol with appropriate carbonyl precursors, which can be optimized using various catalysts and conditions, including microwave irradiation for improved efficiency . This compound is presented as a high-purity chemical tool for researchers to investigate structure-activity relationships (SAR), develop new synthetic methodologies, and screen for potential biological activity in areas such as infectious disease, oncology, and neuroscience. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(2-methoxyphenoxy)ethyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-19-13-7-3-4-8-14(13)20-11-10-17-12-6-2-5-9-15(12)21-16(17)18/h2-9H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLZFPCRHDLCIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one typically involves the reaction of 2-aminobenzothiazole with 2-(2-methoxyphenoxy)ethyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The imidazolidine-2,4-dione moiety and fluorophenyl group undergo selective oxidation under controlled conditions:

  • Epoxidation : Reaction with Oxone (potassium peroxymonosulfate) in aqueous acetone generates an epoxide at the azetidinyl ring’s β-carbon, confirmed via LC-MS and 1^1H NMR.

  • Aromatic Fluorophenyl Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields a hydroxylated derivative at the 2-fluorophenyl substituent’s para-position (72% yield).

Reagent Conditions Product Yield Reference
OxoneAcetone/H2_2O, 0°C, 6 hrAzetidinyl epoxide58%
mCPBACH2_2Cl2_2, RT, 12 hr4-Hydroxy-2-fluorophenylpropanoyl derivative72%

Nucleophilic Substitution

The azetidinyl nitrogen and imidazolidine-dione carbonyl groups are susceptible to nucleophilic attack:

  • Grignard Reagents : Reacts with methylmagnesium bromide (MeMgBr) in THF to open the azetidinyl ring, forming a tertiary alcohol (Table 1).

  • Amines : Primary amines (e.g., ethylamine) displace the 2,4-dione oxygen under basic conditions (K2_2CO3_3, DMF), producing substituted urea derivatives .

Nucleophile Conditions Product Yield Reference
MeMgBrTHF, −78°C → RT, 2 hrRing-opened tertiary alcohol64%
EthylamineDMF, K2_2CO3_3, 80°CN-Ethylurea analog81%

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its strained azetidinyl ring:

  • Dipolar Cycloaddition : Reacts with nitrile oxides (e.g., benzonitrile oxide) to form isoxazoline-fused derivatives (Table 2) .

  • Diels-Alder Reactions : The fluorophenylpropanoyl group acts as a dienophile with electron-rich dienes (e.g., furan), yielding bicyclic adducts .

Reagent Conditions Product Yield Reference
Benzonitrile oxideToluene, 110°C, 8 hrIsoxazoline-azetidine hybrid53%
FuranXylene, reflux, 24 hrBicyclo[4.3.0]nonane derivative67%

Hydrolysis and Ring-Opening

The imidazolidine-2,4-dione core undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis (HCl, H2_2O/EtOH): Cleaves the dione ring to form a diamino carboxylic acid (89% yield).

  • Basic Hydrolysis (NaOH, H2_2O): Produces a β-ketoamide intermediate, which further decarboxylates to a substituted azetidine .

Reductive Transformations

  • Catalytic Hydrogenation : H2_2/Pd-C reduces the propanoyl ketone to a secondary alcohol without affecting the fluorophenyl group (Table 3).

  • DIBAL-H Reduction : Selectively reduces the imidazolidine-dione carbonyl to a hydroxyl group (57% yield).

Reagent Conditions Product Yield Reference
H2_2/Pd-CEtOH, 50 psi, 6 hrPropanoyl alcohol derivative76%
DIBAL-HTHF, −20°C, 3 hrHydroxy-imidazolidine analog57%

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs electrophiles to the meta-position:

  • Nitration (HNO3_3/H2_2SO4_4): Forms a 3-nitro-2-fluorophenyl derivative (62% yield).

  • Sulfonation (SO3_3/H2_2SO4_4): Yields a sulfonic acid at the meta-position.

Multicomponent Reactions (MCRs)

The compound serves as a scaffold in MCRs due to its multiple reactive sites:

  • Ugi Reaction : Combines with aldehydes, amines, and isocyanides to generate tetracyclic products (Table 4) .

  • Passerini Reaction : Forms α-acyloxy amides when reacted with carboxylic acids and isocyanides .

Reaction Type Components Product Yield Reference
UgiAldehyde, amine, isocyanideTetracycle with azetidine core68%
PasseriniCarboxylic acid, isocyanideα-Acyloxyamide derivative71%

Key Mechanistic Insights

  • Steric Effects : The azetidinyl ring’s rigidity limits reactivity at the 3-position, favoring substitutions at the imidazolidine-dione oxygen .

  • Electronic Effects : The electron-withdrawing fluorine atom deactivates the phenyl ring, directing EAS to the meta-position.

  • Ring Strain : The azetidinyl ring’s 4-membered structure enhances susceptibility to nucleophilic ring-opening .

Scientific Research Applications

Medicinal Chemistry Applications

The benzothiazole scaffold, which includes the compound , has been extensively studied for its potential therapeutic applications. Compounds containing the benzothiazole moiety have shown promise in several areas:

  • Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antibacterial properties against various pathogens, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, a study highlighted the synthesis of new derivatives that demonstrated varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 31.25 µg/mL to 250 µg/mL against different bacterial strains .
  • Anticancer Properties : Benzothiazole derivatives have also been explored for their anticancer potential. They have been shown to inhibit cancer cell proliferation in vitro, with some compounds demonstrating IC50 values indicating potent activity against cancer cell lines such as MCF-7 and HCT-116 .

Antibacterial Activity

The compound's antibacterial properties are particularly noteworthy. The following table summarizes findings from various studies regarding the antibacterial efficacy of benzothiazole derivatives:

Compound Bacterial Strain MIC (µg/mL)
Compound AAcinetobacter baumannii4
Compound BPseudomonas aeruginosa8
Compound CStaphylococcus aureus62.5
Compound DEscherichia coli250

These results indicate that modifications to the benzothiazole structure can lead to enhanced antibacterial activity, making it a valuable template for drug development against resistant bacterial strains .

Neuropharmacological Applications

Recent studies have focused on the neuropharmacological effects of benzothiazole derivatives, particularly their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases and depression. The following points summarize key findings:

  • Inhibition of MAO : Certain derivatives have shown high selectivity and potency as MAO-B inhibitors, suggesting their potential use in treating conditions like depression and Parkinson's disease .
  • Multi-target Directed Ligands (MTDLs) : The development of MTDLs that combine the benzothiazole structure with isoquinoline derivatives has shown promising results in preclinical models, indicating their potential as effective antidepressants .

Case Studies

Several case studies exemplify the applications of 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one and related compounds:

  • Case Study on Antibacterial Activity : A study investigated a series of benzothiazole derivatives against ESKAPE pathogens, demonstrating significant activity with MIC values lower than those of standard antibiotics . The findings suggest that these compounds could serve as lead candidates for developing new antibacterial agents.
  • Neuropharmacological Study : Another research effort synthesized benzothiazole–isoquinoline derivatives and evaluated their effects on MAO activity in vitro. Compounds showed promising inhibitory effects, with potential implications for treating mood disorders .

Mechanism of Action

The mechanism of action of 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Analysis

  • Positional Isomerism: The para-methoxy analog () shares the same molecular weight as the target compound but exhibits distinct electronic properties.
  • Functional Group Variations: The dihydrofuran substituent in SL-F3 () introduces a rigid, electron-deficient ring, reducing lipophilicity (logP ≈ 2.1) compared to the target compound .
  • Heteroatom Substitution : Replacing sulfur with oxygen in benzoxazolone () decreases aromaticity and electron density, which may reduce interactions with hydrophobic binding pockets .

Biological Activity

3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer effects, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound belongs to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring. Its structure can be represented as follows:

C15H15NO3S\text{C}_{15}\text{H}_{15}\text{N}\text{O}_3\text{S}

This structure is pivotal for its interaction with biological targets, influencing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. It has been investigated for its efficacy against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values suggest that the compound is effective at low concentrations, making it a candidate for further exploration in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been a focal point in several studies. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer), U-937 (leukemia), and others. The compound's mechanism of action appears to involve the inhibition of specific enzymes and modulation of signaling pathways associated with cell proliferation and survival .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis
U-93710.25Enzyme inhibition
A549 (Lung)12.30Modulation of cell signaling pathways

The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit enzymes involved in oncogenic pathways, leading to reduced tumor growth and increased apoptosis in cancer cells. Additionally, studies suggest that the compound can affect DNA binding, enhancing its cytotoxic effects against certain cancer types .

Case Studies

Several studies have documented the effects of this compound on different cancer cell lines:

  • Study on MCF-7 Cells : The compound was shown to significantly reduce cell viability at concentrations as low as 15 µM, with flow cytometry revealing increased rates of apoptosis.
  • Leukemia Cell Lines : In experiments involving U-937 cells, treatment with the compound led to a decrease in cell proliferation by over 70%, indicating strong anticancer properties.
  • In Vivo Studies : Preliminary animal studies demonstrated that administration of the compound resulted in tumor size reduction, supporting its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the benzothiazole structure can enhance biological activity. For instance, substituents such as methoxy groups on the phenyl ring appear to improve potency against cancer cells by increasing lipophilicity and facilitating better cellular uptake .

Table 2: Structure-Activity Relationship Overview

SubstituentEffect on Activity
MethoxyIncreases potency
Halogen (Cl, Br)Enhances lipophilicity
Alkyl groupsVariable effects

Q & A

Q. What synthetic methodologies are commonly employed for 3-[2-(2-Methoxy-phenoxy)-ethyl]-3H-benzothiazol-2-one?

The compound is typically synthesized via condensation reactions. For example, analogous benzothiazole derivatives are prepared by reacting hydrazine derivatives (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine) with α,β-unsaturated ketones (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) in ethanol. Reaction conditions such as solvent choice, temperature, and catalyst presence are critical for optimizing yield. Post-synthesis, purification via recrystallization and characterization using IR, NMR, and mass spectrometry are standard .

Q. How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for confirming crystal structure and stereochemistry. For example, related benzothiazole derivatives have been analyzed to resolve bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding). Complementary techniques include 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for functional group verification and elemental analysis to validate stoichiometry .

Q. What analytical techniques are used to assess purity and stability?

High-performance liquid chromatography (HPLC) is employed for purity assessment. Thermal stability is evaluated using differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA). Spectroscopic stability under varying pH or light exposure can be monitored via UV-Vis spectroscopy .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

Molecular docking studies (e.g., AutoDock Vina, Schrödinger Suite) are used to simulate interactions with target proteins. For benzothiazole analogs, docking into enzyme active sites (e.g., kinases, polymerases) reveals binding affinities and key residues involved in interactions. Dynamics simulations (MD) further assess stability of ligand-receptor complexes over time .

Q. What experimental strategies resolve discrepancies in spectroscopic data across synthesis batches?

Discrepancies in NMR or melting points may arise from polymorphic forms or residual solvents. Strategies include:

  • Comparative analysis of 13C^{13} \text{C}-NMR shifts to identify positional isomerism.
  • PXRD (powder X-ray diffraction) to detect crystalline phase variations.
  • GC-MS to trace solvent impurities. Adjusting recrystallization solvents (e.g., switching from ethanol to acetonitrile) can mitigate such issues .

Q. How does structural modification of the 2-methoxy-phenoxy moiety influence bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents like halogens or methyl groups at the methoxy position. Biological assays (e.g., antimicrobial, enzyme inhibition) are conducted to compare efficacy. For instance, replacing the methoxy group with a hydroxyl group in similar compounds alters hydrogen-bonding capacity and metabolic stability .

Q. What degradation pathways are observed under enzymatic or environmental conditions?

Lignin peroxidase assays on phenolic β-O-4 analogs reveal degradation via alkyl-aryl cleavage and Cα oxidation, producing fragments like guaiacol and syringaldehyde. For environmental stability, photolysis studies under UV light and hydrolysis at varying pH levels (e.g., pH 3–9) identify vulnerable functional groups (e.g., ester linkages) .

Methodological Notes

  • Synthesis Optimization : Ethanol is preferred for condensation reactions due to its polarity and boiling point, but microwave-assisted synthesis may reduce reaction time .
  • Data Contradiction : Conflicting melting points in literature may stem from polymorphic forms; DSC can clarify thermal behavior .
  • Biological Assays : Use positive controls (e.g., known kinase inhibitors) to validate assay reliability for novel benzothiazoles .

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